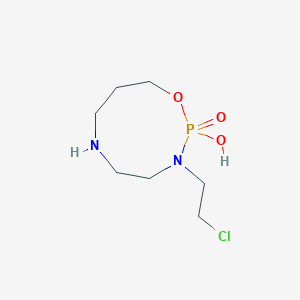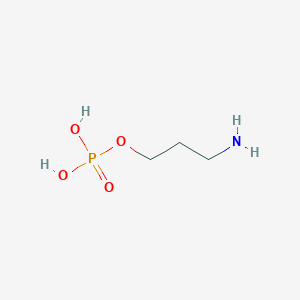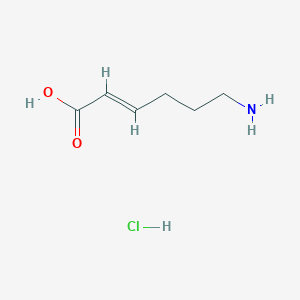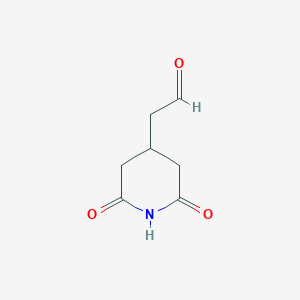
Acide pyrazine-4-carboxylique, 4-oxyde
Vue d'ensemble
Description
4-oxidopyrazin-4-ium-2-carboxylic acid is an organic compound with the molecular formula C5H4N2O3 It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a carboxylic acid group and an oxide group at the 4-position
Applications De Recherche Scientifique
4-oxidopyrazin-4-ium-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and coordination compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
Pyrazinecarboxylic acid and its derivatives, including 2-Pyrazinecarboxylic Acid 4-Oxide, show biological properties . They are known to interact with various biological targets, particularly in the context of antimicrobial and antifungal activities .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in the distribution of electronic charge in the pyrazine ring . This interaction can result in various biological effects, depending on the specific target and the environmental context.
Biochemical Pathways
Given its antimicrobial and antifungal properties, it is likely that the compound interferes with essential biochemical pathways in these organisms, leading to their inhibition or death .
Result of Action
Given its known biological properties, it is likely that the compound exerts its effects by interacting with its targets and disrupting essential biochemical processes .
Action Environment
The action, efficacy, and stability of Pyrazinecarboxylic Acid, 4-Oxide can be influenced by various environmental factors. For instance, the presence of alkali metals can affect the distribution of electronic charge in the pyrazine ring of the compound
Analyse Biochimique
Cellular Effects
Pyrazine derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It’s known that pyrazine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-oxidopyrazin-4-ium-2-carboxylic acid can be synthesized through several methods. One common approach involves the oxidation of pyrazinecarboxylic acid using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions, with the oxidizing agent added slowly to a solution of pyrazinecarboxylic acid in a suitable solvent, such as water or an organic solvent like acetic acid. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the oxidation is complete.
Industrial Production Methods
In an industrial setting, the production of pyrazinecarboxylic acid, 4-oxide may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-oxidopyrazin-4-ium-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.
Substitution: The carboxylic acid group can participate in substitution reactions, such as esterification or amidation.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols (for esterification), amines (for amidation).
Major Products Formed
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Esters, amides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinecarboxylic acid: Lacks the oxide group, making it less reactive in certain oxidation reactions.
2,3-Pyrazinedicarboxylic acid: Contains two carboxylic acid groups, leading to different chemical properties and reactivity.
3-Hydroxypyrazine N-oxide: Similar in structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
4-oxidopyrazin-4-ium-2-carboxylic acid is unique due to the presence of both a carboxylic acid group and an oxide group at the 4-position. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
4-oxidopyrazin-4-ium-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-5(9)4-3-7(10)2-1-6-4/h1-3H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHIKYKJUATOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=N1)C(=O)O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485519 | |
| Record name | Pyrazinecarboxylic acid, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-54-4 | |
| Record name | Pyrazinecarboxylic acid, 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)





